molecular formula C9H12O3 B135028 3,5-Dimethoxybenzyl alcohol CAS No. 705-76-0

3,5-Dimethoxybenzyl alcohol

Cat. No. B135028
CAS RN: 705-76-0
M. Wt: 168.19 g/mol
InChI Key: AUDBREYGQOXIFT-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl alcohol is an organic compound that serves as an important pharmaceutical intermediate and a precursor to a family of dendrimer materials. Its molecular structure includes a benzyl alcohol moiety substituted with two methoxy groups at the 3rd and 5th positions on the aromatic ring. This compound has been the subject of various studies due to its relevance in synthetic chemistry and its potential applications in material science and pharmacology .

Synthesis Analysis

The practical generation of 3,5-dimethoxybenzyllithium, a key intermediate in the synthesis of 5-substituted resorcinols, has been achieved through the reductive lithiation of 3,5-dimethoxybenzyl methyl ether. This process involves the use of lithium wire and a catalytic amount of naphthalene in dry tetrahydrofuran at -15°C, leading to the quantitative generation of the organometallic compound . This intermediate is versatile and can react with various electrophiles, making it a valuable tool in the synthesis of natural and non-natural resorcinols.

Molecular Structure Analysis

The structure of this compound has been determined directly from powder X-ray diffraction data. The genetic algorithm technique for structure solution followed by Rietveld refinement has been employed to elucidate the solid-state structure of this compound. Understanding the structural aspects of this dendrimer precursor is crucial for rationalizing the properties of higher generation dendrimer materials within this family .

Chemical Reactions Analysis

The photochemistry of 3,5-dimethoxybenzyl derivatives has been explored, revealing the formation of isomeric triene derivatives upon exposure to light. These derivatives undergo solvolysis in alcohol solvents, and their reactivity suggests SN1 mechanisms with early transition states . Additionally, the oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex has been studied, showing significant reactivity enhancements in the presence of scandium triflate, indicating a change in the reaction mechanism from hydrogen atom transfer to stepwise electron and proton transfer .

Physical and Chemical Properties Analysis

The vibrational spectra of this compound have been studied both experimentally and theoretically using Raman and FT-IR spectroscopy, along with density functional theory (DFT) calculations. These studies have provided detailed assignments of the vibrational frequencies of the molecule, contributing to a deeper understanding of its molecular properties . Additionally, the photolysis of 3,5-dimethoxybenzyl acetate has been monitored using membrane introduction mass spectrometry (MIMS), revealing the formation of this compound and 3,5-dimethoxyethylbenzene as products, with the polar product being formed with significantly greater efficiency .

Scientific Research Applications

Structural Analysis in Dendrimer Precursor

The structure of 3,5-dimethoxybenzyl alcohol has been studied for its role as a precursor to dendrimer materials. This research utilized powder X-ray diffraction data, revealing important structural features for understanding higher generation dendrimer materials within this family (Pan et al., 2004).

Photolysis Monitoring

A study on the photolysis (light-induced breaking down) of 3,5-dimethoxybenzyl acetate used membrane introduction mass spectrometry. This research provided insights into the photolytic behavior and formation of products like this compound under specific conditions (Wong et al., 1996).

Vibrational Spectra Study

The molecular vibrational spectra of this compound have been examined, providing new information vital for understanding related drug molecules and dendrimers. This study used Raman and FTIR spectra combined with density functional theory for detailed spectral analysis (Han et al., 2010).

Photochemical Studies

Research on the photochemistry of 3,5-dimethoxybenzyl derivatives, specifically the formation of 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene compounds with various leaving groups, has been conducted. This study provides insight into the photochemical behavior of these compounds (DeCosta et al., 2000).

Biomimetic Oxidation Research

In the study of biomimetic oxidation, 3,4-dimethoxybenzyl alcohol, a close relative of this compound, was used as a model for lignin substructures. This research explored the catalytic activity in oxidation reactions, potentially applicable to lignin degradation and other processes (Kumar et al., 2007).

Synthetic Chemistry Applications

This compound has been used in the synthesis of bioactive molecules. For instance, its conversion into various quinone structures and subsequent phytotoxicity study offers insights into potential agricultural applications (Barbosa et al., 2001).

Safety and Hazards

In case of skin contact with 3,5-Dimethoxybenzyl alcohol, it is advised to wash off immediately with soap and plenty of water . If inhaled or swallowed, moving the person to fresh air and rinsing the mouth with water is recommended . It is also suggested to avoid dust formation and breathing in vapours, mist, or gas .

Future Directions

3,5-Dimethoxybenzyl alcohol is an important pharmaceutical intermediate and is used as a starting material for the synthesis of dendrimeric compounds . Its future directions could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

properties

IUPAC Name

(3,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBREYGQOXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220769
Record name 3,5-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

705-76-0
Record name 3,5-Dimethoxybenzenemethanol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-dimethoxybenzyl alcohol
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Record name 3,5-Dimethoxybenzyl alcohol
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Synthesis routes and methods

Procedure details

A stirred suspension of lithium aluminum hydride (13.1 g, 329 mmol, 2 equiv) in dry THF (400 mL) was cooled at 0° C. A solution of 3,5-dimethoxybenzoic acid (30.0 g, 164 mmol, 1 equiv) in dry THF (400 mL) was added over 45 min via addition funnel. Upon completion of the addition the reaction became a gray heterogeneous mixture, therefore and additional 300 mL of THF was added. The reaction mixture was allowed to warm to room temperature and stir for 5 h. The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate added. The resulting mixture was allowed to stir at room temperature for 1 h and the organic layer was separated. The remaining aqueous layer was extracted with EtOAc (×2). The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure to give 27.0 g (97% yield) of 5 product as a colorless oil: Rf 0.33 (EtOAc/hexanes, 1:2); IR (CDCl3) 3390, 2937, 1594, 1456, 1428, 1318, 1294, 1202, 1146, 1057, 829 cm−1; 1H NMR (600 MHz, CDCl3) δ 6.45 (d, 2 H, J=2.4 Hz), 6.32 (d, 1 H, J=2.4 Hz), 4.50 (d, 2 H, J=5.4 Hz), 3.71 (s, 6 H), 3.49 (t, 1 H, J=5.4 Hz); 13C NMR (150 MHz, CDCl3) δ 160.5, 143.3, 104.2, 99.2, 64.5, 55.0.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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